Tetrakis(fluoromethyl)silane

Description

Significance of Fluorinated Organosilanes in Contemporary Chemical Research

Fluorinated organosilanes are pivotal in modern chemical research due to the unique properties conferred by the fluorine atom, such as high electronegativity and the strength of the carbon-fluorine bond. snnu.edu.cn The incorporation of fluorine into organosilanes leads to compounds with distinct physical and chemical characteristics that are exploited across various scientific domains. mdpi.com These hybrid materials are noted for their versatile properties and a wide array of applications. researchgate.net

In materials science, organofluorosilanes are instrumental in surface modification. acs.org They are used to create surfaces with controlled properties, such as hydrophobicity (water repellency). nih.gov This is valuable for developing anti-corrosion, self-cleaning, and anti-icing coatings for materials like glass and metals. scholaris.carsc.org The fluoroalkyl component provides characteristics of low surface-free energy, while the silane (B1218182) group allows for strong bonding to inorganic substrates. mdpi.comacs.orgresearchgate.net Scientists are developing methods to prepare chemical gradients from organosilane precursors for applications in high-throughput investigations of surface properties and to guide the assembly of cells and nanoparticles. nih.gov

In medicinal chemistry and biomedical applications, the unique properties of organofluorosilanes are being harnessed for advanced diagnostic tools. Silicon chemistry has recently been adopted by radiochemists as a method for introducing the fluorine-18 (B77423) (¹⁸F) radioisotope into biomolecules for Positron Emission Tomography (PET) imaging. nih.gov The hydrolytic stability of the silicon-fluorine bond is a critical factor in the design of these ¹⁸F-labeled PET tracers. nih.gov

Furthermore, in synthetic chemistry, organofluorosilanes serve as versatile reagents and building blocks. thermofishersci.in They are used as protecting groups for various functional groups, with the silyl (B83357) group's stability being tunable based on its substituents. thermofishersci.in They also participate in cross-coupling reactions to form new carbon-carbon bonds and are used in radical reductions as safer alternatives to traditional tin-based reagents. thermofishersci.in The development of new fluorinated acylsilane reagents is paving the way for novel chemical reactions. snnu.edu.cn Chiral organosilanes that are stereogenic at the silicon atom have found increasing use in synthetic, medicinal, and materials chemistry. bohrium.com

Overview of Tetrakis(fluoromethyl)silane within Fluoroalkylsilane Classifications

Organofluorosilanes can be broadly classified based on the nature and extent of fluorination of the alkyl groups attached to the silicon atom. A primary distinction is made between fluoroalkylsilanes and perfluoroalkylsilanes.

Fluoroalkylsilanes are organosilanes where the alkyl groups are partially fluorinated, meaning they contain both hydrogen and fluorine atoms. The fluoromethyl group (-CH₂F) is a prime example.

Perfluoroalkylsilanes feature alkyl groups in which all hydrogen atoms have been replaced by fluorine atoms, such as the trifluoromethyl group (-CF₃). acs.org

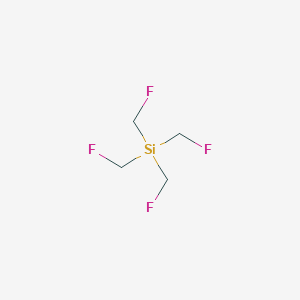

This compound, with the chemical formula Si(CH₂F)₄, belongs to the class of fluoroalkylsilanes. Each of the four organic groups bonded to the central silicon atom is a monofluoromethyl group. This distinguishes it from its more commonly studied perfluorinated analog, Tetrakis(trifluoromethyl)silane [Si(CF₃)₄].

Research indicates that this compound can be synthesized via the direct fluorination of tetramethylsilane. dtic.mil This process involves carefully controlled conditions to achieve partial fluorination while preserving the fundamental silicon-carbon bond structure. dtic.mil Studies on (fluoromethyl)silanes also include investigations into their decomposition pathways, such as through laser-induced methods, to understand their chemical reactivity. acs.org The synthesis of various (fluoromethyl)silanes remains an active area of research, with scientists exploring new approaches to these compounds. wiley.com

Table 1: Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | Si(CH₂F)₄ | - |

| CAS Number | 72721-10-9 | chemsrc.com |

| Boiling Point | -18.0 to -16.6 °C | dtic.mil |

Structure

3D Structure

Properties

CAS No. |

61152-93-0 |

|---|---|

Molecular Formula |

C4H8F4Si |

Molecular Weight |

160.18 g/mol |

IUPAC Name |

tetrakis(fluoromethyl)silane |

InChI |

InChI=1S/C4H8F4Si/c5-1-9(2-6,3-7)4-8/h1-4H2 |

InChI Key |

DAAUYOIAHSQJCB-UHFFFAOYSA-N |

Canonical SMILES |

C(F)[Si](CF)(CF)CF |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of Tetrakis Fluoromethyl Silane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Fluorinated Silane (B1218182) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of fluorinated compounds. The presence of NMR-active nuclei such as ¹⁹F, ¹³C, and ²⁹Si allows for a detailed investigation of the molecular framework of Tetrakis(fluoromethyl)silane.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural Diagnostics

¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for characterizing fluorinated molecules. aiinmr.com For this compound, the tetrahedral symmetry renders all four fluoromethyl groups chemically equivalent. Consequently, a single resonance is expected in the ¹⁹F NMR spectrum.

A key diagnostic feature would be the signal's multiplicity. Due to spin-spin coupling with the two adjacent protons of the methylene (B1212753) group (a two-bond H-F coupling, ²JHF), the ¹⁹F NMR signal for Si(CH₂F)₄ is predicted to be a triplet.

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Feature | Predicted Characteristic | Rationale |

| Number of Signals | 1 | Molecular symmetry (Td) makes all four fluorine atoms equivalent. |

| Chemical Shift (δ) | Dependent on final electronic environment | Comparison with other fluoromethyl compounds. |

| Multiplicity | Triplet | Coupling to two equivalent protons of the adjacent CH₂ group (²JHF). |

Carbon-13 (¹³C) and Silicon-29 (²⁹Si) NMR Investigations

Complementary to ¹⁹F NMR, both ¹³C and ²⁹Si NMR provide crucial data for the complete structural assignment of this compound.

In the proton-decoupled ¹³C NMR spectrum , the molecular symmetry would result in a single signal for the four equivalent methylene (-CH₂F) carbons. masterorganicchemistry.com This signal's chemical shift would be influenced by the attached silicon and the highly electronegative fluorine atom. A significant feature of this signal would be its splitting into a doublet due to the strong one-bond coupling between the carbon and fluorine atoms (¹JCF).

The ²⁹Si NMR spectrum is particularly informative about the silicon core. A single resonance is expected for the central silicon atom. The chemical shift for silicon atoms bonded to four carbon atoms typically falls within a specific range. pascal-man.com For Tetrakis(trimethylsilyl)silane, which has a central silicon bonded to four other silicon atoms, distinct shifts are observed. unige.chresearchgate.net The electron-withdrawing effect of the four fluoromethyl groups in this compound is expected to deshield the central silicon nucleus, causing a downfield shift compared to Tetramethylsilane (TMS). In a proton-decoupled spectrum, this silicon signal would likely appear as a quintet due to three-bond coupling (³JSiF) with the four equivalent fluorine atoms. The background signal from borosilicate glass in the NMR tube and probe, often seen around -110 ppm, must be considered during spectral analysis. researchgate.net

Table 2: Predicted ¹³C and ²⁹Si NMR Spectroscopic Data for this compound

| Nucleus | Feature | Predicted Characteristic | Rationale |

| ¹³C | Number of Signals | 1 | Molecular symmetry makes all four carbon atoms equivalent. |

| Multiplicity | Doublet | One-bond coupling to the fluorine atom (¹JCF). | |

| ²⁹Si | Number of Signals | 1 | Single central silicon atom. |

| Chemical Shift (δ) | Downfield relative to TMS | Deshielding effect of four fluoromethyl groups. | |

| Multiplicity | Quintet (proton-decoupled) | Three-bond coupling to four equivalent fluorine atoms (³JSiF). |

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining molecular weight and probing fragmentation pathways, which provides insights into the molecule's structure and bond strengths. wikipedia.org For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺•).

Due to the energetic instability of the molecular ion, it is expected to undergo fragmentation. libretexts.org A primary and highly probable fragmentation pathway involves the homolytic cleavage of a silicon-carbon bond to lose a fluoromethyl radical (•CH₂F). youtube.comyoutube.com This process would result in the formation of a [Si(CH₂F)₃]⁺ cation. This fragment would be stabilized by the remaining electron-donating alkyl groups and is expected to be a prominent peak in the mass spectrum.

Further fragmentation could occur through the sequential loss of additional fluoromethyl radicals or neutral molecules like difluorocarbene (:CF₂), although the latter is less likely from a -CH₂F group compared to a -CF₃ group. The analysis of the isotopic pattern of the silicon-containing fragments would further confirm their elemental composition.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion | Proposed Formula | Formation Pathway |

| Molecular Ion | [Si(CH₂F)₄]⁺• | Electron Ionization of the parent molecule. |

| M-33 | [Si(CH₂F)₃]⁺ | Loss of a fluoromethyl radical (•CH₂F). |

| M-66 | [Si(CH₂F)₂]⁺• | Loss of two fluoromethyl radicals. |

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule by probing its vibrational modes. northwestern.edu For this compound, with its tetrahedral (Td) symmetry, specific selection rules apply: some vibrational modes will be only Raman active, some only IR active, and some active in both.

The vibrational spectrum can be predicted by considering the characteristic frequencies of its constituent functional groups. Studies on related molecules, such as (fluoromethyl)germane and other organosilicon compounds, provide a basis for these assignments. nih.govnih.gov

Key expected vibrational modes include:

C-H Stretching: Typically observed in the 2900–3000 cm⁻¹ region.

CH₂ Bending (Scissoring): Expected around 1400–1450 cm⁻¹.

C-F Stretching: This mode gives a strong absorption in the IR spectrum, generally in the 1000–1100 cm⁻¹ range. In molecules with CF₃ groups, these modes are well-documented. nih.govias.ac.in

Si-C Stretching: The stretching vibrations of the four Si-C bonds are expected in the 700–800 cm⁻¹ region.

Other Modes: Lower frequency modes corresponding to Si-C-F and C-Si-C bending, wagging, and rocking motions would also be present.

The Si-Si stretching mode in silicon wafers is strongly Raman-active at approximately 520 cm⁻¹, but IR-inactive due to the lack of a dipole moment change. northwestern.edu While this compound has no Si-Si bonds, the symmetric Si-C stretching mode (ν₁) would be expected to be very strong in the Raman spectrum and forbidden in the IR, which would be a clear confirmation of the molecule's high symmetry.

Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Activity |

| C-H Stretch | 2900–3000 | IR, Raman |

| CH₂ Bend | 1400–1450 | IR, Raman |

| C-F Stretch | 1000–1100 | IR (strong), Raman |

| Si-C Symmetric Stretch (ν₁) | ~700–800 | Raman (strong), IR (inactive) |

| Si-C Asymmetric Stretch (ν₃) | ~700–800 | IR, Raman |

| Skeletal Bending Modes | < 600 | IR, Raman |

X-ray Diffraction Studies on this compound Analogues and Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of its analogues provides valuable insight into the expected molecular geometry and crystal packing.

The high tetrahedral symmetry of this compound suggests it would likely crystallize in a high-symmetry space group, such as tetragonal or cubic. The structure of a closely related tetrasubstituted silane, Tetrakis(diphenylphosphinomethyl)silane (Si(CH₂PPh₂)₄) , has been determined from X-ray powder diffraction data. cambridge.orgtamu.edu This compound crystallizes in the tetragonal space group P-42₁c, with the central silicon atom occupying a special symmetry position. The Si-C bond length was found to be 1.848(3) Å, and the C-Si-C angles range from 108.0(2)° to 110.2(1)°, very close to the ideal tetrahedral angle of 109.5°. cambridge.org

Another informative analogue is Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane . In its crystal structure, the central silicon atom is in a pseudo-tetrahedral environment with Si-C bond lengths in the range of 1.873(3)–1.879(3) Å. researchgate.net These examples demonstrate that the core geometry around the silicon atom in tetrasubstituted silanes remains very close to an ideal tetrahedron, even with bulky substituents. It is therefore highly probable that this compound would exhibit a similar tetrahedral geometry around the central silicon atom.

Table 5: Crystallographic Data for this compound Analogues

| Compound | Crystal System | Space Group | Key Geometric Parameters |

| Si(CH₂PPh₂)₄ cambridge.orgtamu.edu | Tetragonal | P-42₁c | Si-C = 1.848(3) Å; C-Si-C = 108.0–110.2° |

| Tetrakis[3,5-bis(trifluoromethyl)phenyl]silane researchgate.net | Monoclinic | C2/c | Si-C = 1.873–1.879 Å; Pseudo-tetrahedral Si |

Theoretical and Computational Investigations of Tetrakis Fluoromethyl Silane

Density Functional Theory (DFT) Applications in Organofluorosilane Chemistry

Density Functional Theory (DFT) has become a important method for investigating the properties of organosilicon compounds, including organofluorosilanes. DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies, and electronic properties, which are essential for understanding the behavior of these compounds.

In the context of organofluorosilane chemistry, DFT is employed to:

Determine Molecular Structures: DFT calculations can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of molecules like tetrakis(fluoromethyl)silane.

Predict Spectroscopic Properties: Theoretical vibrational spectra obtained from DFT calculations are crucial for interpreting experimental infrared (IR) and Raman spectra.

Evaluate Electronic Properties: DFT is used to calculate various electronic properties, such as dipole moments, polarizabilities, and molecular orbital energies (HOMO-LUMO gaps), which are fundamental to understanding a molecule's reactivity and optical properties.

The choice of the functional and basis set is critical in DFT calculations to ensure the accuracy of the results. For organosilicon compounds, functionals like B3LYP, in combination with appropriate basis sets, have been shown to provide reliable results that are in good agreement with experimental data.

Computational Modeling of Silicon-Fluorine Bond Hydrolytic Stability and Reactivity Pathways

A significant area of interest in organofluorosilane chemistry is the hydrolytic stability of the silicon-fluorine (Si-F) bond. Computational modeling, particularly using DFT, has been instrumental in elucidating the mechanisms of hydrolysis and identifying the factors that influence the stability of the Si-F bond.

The hydrolysis of organofluorosilanes is believed to proceed through a pentacoordinate silicon intermediate. Computational studies can map out the entire reaction pathway, including the transition states and intermediates, providing a detailed understanding of the reaction mechanism. The energy barriers calculated for these pathways are indicative of the kinetic stability of the Si-F bond towards hydrolysis.

Key factors influencing hydrolytic stability that can be investigated computationally include:

Steric Hindrance: The bulkiness of the substituents on the silicon atom can sterically hinder the approach of a water molecule, thereby increasing the activation energy for hydrolysis and enhancing stability.

Electronic Effects: The electronic properties of the substituents can also affect the stability of the Si-F bond. Electron-withdrawing groups can influence the partial charge on the silicon atom and its susceptibility to nucleophilic attack.

For a molecule like this compound, computational models could predict its relative hydrolytic stability compared to other fluorinated silanes by calculating the energy profile for its reaction with water.

Quantum Chemical Studies on Electronic Structure and Bonding in Fluorinated Silanes

Quantum chemical methods are fundamental to understanding the electronic structure and nature of chemical bonds in fluorinated silanes. These studies provide insights into how the high electronegativity of fluorine influences the properties of the silicon center and the surrounding bonds.

Key aspects of electronic structure and bonding investigated through quantum chemistry include:

Charge Distribution: Calculations can reveal the partial atomic charges, showing the polarization of the Si-F and Si-C bonds. In this compound, the fluorine atoms are expected to draw electron density, leading to a significant positive charge on the silicon atom.

Nature of the Si-F Bond: Quantum chemical analyses can characterize the nature of the Si-F bond, which has a high degree of ionic character due to the large difference in electronegativity between silicon and fluorine.

Molecular Orbitals: The energies and compositions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting the chemical reactivity of the molecule. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with quantum chemical calculations to provide a more intuitive picture of the bonding in terms of localized orbitals and to quantify intramolecular charge transfer interactions.

Mechanistic Insights into Reaction Kinetics and Thermochemistry via Computational Methods

Computational methods are powerful tools for gaining mechanistic insights into the reaction kinetics and thermochemistry of fluorinated silanes. By calculating the potential energy surfaces of reactions, it is possible to determine the reaction pathways, identify transition states, and compute activation energies and reaction rates.

For fluorinated silanes, computational studies can provide valuable data on:

Thermochemical Properties: Heats of formation, bond dissociation energies, and reaction enthalpies can be calculated with high accuracy using methods like G3 and G4 theory. These data are essential for assessing the thermodynamic stability and reactivity of these compounds.

Reaction Mechanisms: Computational modeling can be used to explore various possible reaction mechanisms and to identify the most favorable pathway. For instance, in the context of chemical vapor deposition processes involving fluorinated silanes, computational studies can help to understand the gas-phase reactions that lead to the formation of thin films.

Kinetic Parameters: Transition state theory can be used in conjunction with calculated activation energies to estimate the rate constants of elementary reactions over a range of temperatures.

The following table presents a hypothetical comparison of calculated thermochemical data for a series of fluoromethylsilanes, illustrating the type of information that can be obtained from computational studies.

| Compound | Heat of Formation (kcal/mol) | Si-F Bond Dissociation Energy (kcal/mol) |

| (FCH2)SiH3 | -50.2 | 145.8 |

| (FCH2)2SiH2 | -105.6 | 148.2 |

| (FCH2)3SiH | -162.1 | 150.5 |

| (FCH2)4Si | -220.3 | 152.9 |

Reactivity Profiles and Mechanistic Pathways of Tetrakis Fluoromethyl Silane

Lewis Acidity and Coordination Chemistry of Highly Fluorinated Silanes

The reactivity of highly fluorinated silanes, including tetrakis(fluoromethyl)silane, is significantly influenced by the strong electron-withdrawing nature of the fluoromethyl groups. This inductive effect enhances the Lewis acidity of the silicon center, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues. The coordination chemistry of these silanes is characterized by their ability to form hypervalent silicon species, typically pentacoordinate or hexacoordinate complexes, upon interaction with Lewis bases.

The Lewis acidity of neutral silanes can be systematically tuned by the introduction of highly electronegative substituents. researchgate.net Perfluorinated aryl and alkoxy groups, for instance, have been shown to substantially increase the Lewis acidity of the silicon atom. researchgate.net While direct studies on this compound are limited, the principles derived from related compounds like Si(OTolF)₄ (where OTolF is a perfluorocresolato group) and bis(pertrifluoromethylcatecholato)silane are applicable. researchgate.netnih.gov The latter is considered a Lewis superacid, ranking among the strongest fluoride (B91410) ion acceptors. nih.gov This high Lewis acidity is attributed to the electron-deficient nature of the ligands, which in turn polarizes the Si-O bonds and increases the positive charge on the silicon atom. nih.gov

The coordination of Lewis bases to the silicon center of highly fluorinated silanes is a key step in many of their reactions. This coordination leads to the formation of an intermediate with a weakened silicon-carbon or silicon-fluorine bond, facilitating subsequent bond cleavage. The stability and reactivity of these coordinated complexes depend on the nature of the Lewis base and the specific fluorinated silane (B1218182).

Table 1: Comparison of Lewis Acidity Indicators for Selected Silanes

| Compound | Method | Indicator | Relative Lewis Acidity |

| Si(OPhF)₄ | Gutmann-Beckett | Δδ(³¹P) | High |

| Si(OTolF)₄ | Gutmann-Beckett | Δδ(³¹P) | Higher (8% increase vs. Si(OPhF)₄) researchgate.net |

| Si(catCF3)₂ | Computed Fluoride Ion Affinity | FIA (>500 kJ mol⁻¹) | Extreme (Lewis Superacid) nih.gov |

Silicon-Carbon (Si-C) and Silicon-Fluorine (Si-F) Bond Activation Processes

The activation of the strong silicon-carbon (Si-C) and carbon-fluorine (C-F) bonds in this compound is a critical aspect of its reactivity. The Si-CF₃ bond, while thermodynamically stable, can be cleaved under specific conditions, often involving nucleophilic or electrophilic activation at the silicon or fluorine atoms, respectively. fluorine1.ru

Silicon-Carbon Bond Activation:

The Si-C bond in compounds like trimethyl(trifluoromethyl)silane (TMSCF₃), a close analogue of this compound, is readily activated by nucleophiles, particularly fluoride ions. fluorine1.ru The fluoride ion attacks the silicon center to form a hypervalent pentacoordinate silicate (B1173343) intermediate. fluorine1.ru This intermediate is highly reactive and can serve as a source of the trifluoromethyl anion (CF₃⁻) for subsequent reactions with electrophiles. wikipedia.org This process is the basis for the widely used Ruppert-Prakash reagent in trifluoromethylation reactions. wikipedia.org

The activation of the Si-C bond can also be achieved through interaction with Lewis acids. In this scenario, the Lewis acid coordinates to a fluorine atom of the fluoromethyl group, weakening the C-F bond and facilitating the cleavage of the Si-C bond. fluorine1.ru

Carbon-Fluorine Bond Activation:

The activation of the C-F bond in the CF₃ group is more challenging due to its high bond energy. However, potent Lewis acids, including cationic silicon species, can abstract a fluoride ion from the CF₃ group. acs.org This process generates a difluorocarbene intermediate, which can then participate in various transformations. fluorine1.ru For instance, the reaction of TMSCF₃ with a strong acid like triflic acid is proposed to proceed through protonation of a fluorine atom, leading to the generation of difluorocarbene. fluorine1.ru

Recent studies have also demonstrated the electrochemical activation of C-F bonds in trifluoromethylarenes mediated by in-situ generated silyl (B83357) cations. rsc.org This approach highlights the potential for activating the C-F bonds in this compound under mild, electrochemically driven conditions.

Halide Exchange Reactions Involving Silicon Centers

Halide exchange at the silicon center is a potential reaction pathway for fluorinated silanes, although less common than Si-C or C-F bond activation. In the context of this compound, this would involve the substitution of a fluoromethyl group or a fluorine atom (if present as a ligand on silicon) with another halide.

Research on metal halide perovskite nanocrystals has shown that alkyltrichlorosilanes can act as a source of chloride for anion exchange with bromide, suggesting the feasibility of halide exchange involving silicon compounds. rsc.org While this example involves a different system, it demonstrates the principle of silicon halides participating in halide exchange reactions.

More directly relevant is the study of chlorodefluorination reactions of fluoromethanes and fluoroolefins catalyzed by a highly Lewis acidic nanoscopic aluminum chlorofluoride (ACF). In the presence of ClSiEt₃, fluorine-chlorine exchange occurs under mild conditions. This suggests that a silicon center can be involved in mediating halide exchange at a carbon center, and that the reverse process, exchange at the silicon center, is also mechanistically plausible, especially in the presence of strong Lewis acids or bases that can facilitate the formation of reactive intermediates.

Oxydefluorination Reactions Mediated by Fluorinated Silanes

Oxydefluorination is a reaction that involves the replacement of fluorine atoms with oxygen atoms. Highly fluorinated silanes, due to their strong Lewis acidity and high affinity for fluoride, can mediate such transformations.

A notable example is the oxydefluorination of mono- and bis(trifluoromethyl)benzenes using the neutral silane silicon tetrakis(trifluoromethanesulfonate), Si(OTf)₄. This reaction proceeds through the cleavage of C-F bonds and the formation of benzoylium species, which are stabilized by the weakly coordinating [Si(OTf)₆]²⁻ dianion. This demonstrates that a sufficiently Lewis acidic silicon center can abstract fluoride from a trifluoromethyl group and facilitate its conversion to a carbonyl group.

Given the enhanced Lewis acidity of this compound, it is plausible that it could participate in similar oxydefluorination reactions, either as a mediator or a substrate, particularly in the presence of strong oxygen-containing electrophiles or nucleophiles. The high strength of the Si-F bond that would be formed provides a thermodynamic driving force for such reactions.

Hydrolytic Stability and Defluorination Mechanisms in Aqueous Environments

The hydrolytic stability of fluorinated silanes is a critical factor in their application and environmental fate. While fluorosilanes are generally more stable towards hydrolysis than their chlorinated counterparts due to the stronger Si-F bond, they can undergo decomposition under certain conditions, particularly in aqueous environments. dakenchem.comsinosil.com

Studies on the decomposition of fluorinated silane coupling agents, such as CF₃CH₂CH₂Si(OMe)₃ and C₄F₉CH₂CH₂Si(OMe)₃, in subcritical water provide insights into the potential degradation pathways of this compound. nih.govresearchgate.net In the absence of additives, the defluorination of these compounds at high temperatures (e.g., 350 °C) is limited. nih.gov However, in the presence of an oxidizing agent like KMnO₄, virtually complete mineralization of the fluorinated silane can be achieved, leading to the formation of fluoride ions (F⁻). nih.govresearchgate.net This suggests that the defluorination process is likely initiated by the oxidation of the organic part of the molecule, which then destabilizes the C-F bonds. nih.gov

The mechanism of defluorination in aqueous environments can be complex and may involve initial hydrolysis of any hydrolyzable groups attached to the silicon, followed by slower degradation of the fluorinated alkyl chains. For this compound, which lacks readily hydrolyzable groups like methoxy (B1213986) or ethoxy, the hydrolytic stability is expected to be relatively high under neutral pH and ambient temperature. However, under more forcing conditions, such as elevated temperature and pressure or in the presence of strong acids, bases, or oxidizing agents, degradation through cleavage of the Si-C and C-F bonds is anticipated.

Table 2: Decomposition of Fluorinated Silane Coupling Agents in Subcritical Water at 350 °C for 6 hours

| Starting Material | Additive (KMnO₄) | F⁻ Yield (%) | Remaining Total Organic Carbon (%) |

| CF₃CH₂CH₂Si(OMe)₃ | None | 6 | 43 nih.gov |

| CF₃CH₂CH₂Si(OMe)₃ | 0.50 mmol | 100 | 4 nih.govresearchgate.net |

| C₄F₉CH₂CH₂Si(OMe)₃ | None | 15 | 28 nih.gov |

| C₄F₉CH₂CH₂Si(OMe)₃ | 0.50 mmol | 96 | Not specified nih.gov |

Reactions with Anionic Species, including Fluoride Sources

The reaction of this compound with anionic species, particularly fluoride ions, is central to its reactivity, drawing parallels with the well-studied trimethyl(trifluoromethyl)silane (TMSCF₃). researchgate.netresearchgate.net Fluoride ions act as potent activators for these compounds, initiating a variety of chemical transformations. researchgate.net

Upon interaction with a fluoride source, the silicon atom of this compound is attacked to form a pentacoordinate hypervalent silicate anion. fluorine1.runih.gov This intermediate is significantly more reactive than the parent tetracoordinate silane. The formation of this "ate" complex can lead to several outcomes:

Transfer of a fluoromethyl anion (⁻CH₂F): While less common than the transfer of a trifluoromethyl anion from TMSCF₃, the formation of a hypervalent silicate could potentially facilitate the transfer of a fluoromethyl nucleophile to an electrophile.

Formation of difluorocarbene (:CF₂): In the case of TMSCF₃, the pentacoordinate intermediate can eliminate a fluoride ion and a trimethylsilyl (B98337) group to generate difluorocarbene. fluorine1.ru A similar pathway might be accessible for this compound, though the specific byproducts would differ.

Formation of bis(trifluoromethyl)silicate complexes: With TMSCF₃, the reaction with "naked" fluoride can lead to the formation of [Me₃Si(CF₃)₂]⁻. nih.gov By analogy, this compound could react with fluoride to form hypervalent species with multiple fluoromethyl groups.

The reactivity with other anionic species would depend on their nucleophilicity and the reaction conditions. Strong nucleophiles could potentially displace a fluoromethyl group or coordinate to the silicon center, leading to a variety of subsequent reactions.

Interactions in Hydrosilylation Catalysis with Fluorinated Borate (B1201080) Additives

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamentally important reaction in silicon chemistry, often catalyzed by transition metals. sigmaaldrich.comprinceton.edumdpi.com The role of fluorinated additives, such as fluorinated borates, in conjunction with silanes like this compound, can be multifaceted.

Fluorinated boranes, such as B(C₆F₅)₃, are known to be highly effective Lewis acids and can catalyze hydrosilylation reactions. acs.org The mechanism often involves the activation of the Si-H bond through the formation of a frustrated Lewis pair (FLP) with the silane or through heterolytic cleavage of the Si-H bond to generate a silylium (B1239981) cation and a borohydride. acs.org The presence of fluorine atoms on the borane (B79455) is crucial for this activation. acs.org

In a catalytic system involving this compound and a fluorinated borate, several interactions are possible:

Activation of a hydrosilane: The fluorinated borate could act as the primary catalyst, activating a hydrosilane (R₃SiH) for addition to an unsaturated substrate. In this scenario, this compound might act as a spectator or could potentially influence the electronic properties of the catalytic system.

Formation of a silylium cation from this compound: The highly Lewis acidic fluorinated borate could potentially abstract a fluoride ion from one of the fluoromethyl groups of this compound, generating a silylium-like species. This highly electrophilic silicon species could then play a role in the catalytic cycle.

Modification of the catalyst: this compound could coordinate to the metal center of a transition metal hydrosilylation catalyst, thereby modifying its electronic and steric properties and influencing its catalytic activity and selectivity.

The interplay between the Lewis acidity of the fluorinated borate, the electronic properties of the fluorinated silane, and the nature of the unsaturated substrate would determine the dominant reaction pathway. acs.org

Advanced Research Applications and Functional Material Development

Role in ¹⁸F-Labeled Radiopharmaceuticals and Positron Emission Tomography (PET) Tracer Design

The development of novel radiotracers for Positron Emission Tomography (PET) is a significant area of research in medical imaging. informahealthcare.com Fluorine-18 (B77423) (¹⁸F) is a favored radionuclide for PET due to its optimal half-life of 109.8 minutes and low positron energy, which allows for high-resolution imaging. informahealthcare.com Organofluorosilanes have emerged as promising compounds for the development of ¹⁸F-labeled PET tracers. nih.gov The silicon-fluorine (Si-F) bond's hydrolytic stability is a critical factor, and it is influenced by the substituents on the silicon atom. nih.gov

While direct studies on Tetrakis(fluoromethyl)silane for PET applications are not extensively documented, its structure is relevant to the broader class of organofluorosilanes being investigated for this purpose. The introduction of ¹⁸F into biomolecules is a key step in creating PET tracers, and silicon-based compounds provide a potential route for this radiolabeling. nih.govyoutube.com The design of ¹⁸F-silyl-modified biomolecules is an active area of research, with a focus on developing stable and effective building blocks for new PET imaging agents. nih.gov The synthesis of ¹⁸F-labeled compounds often involves nucleophilic substitution reactions where ¹⁸F-fluoride is incorporated into a precursor molecule. nih.govmdpi.com The development of new building blocks, potentially including fluorinated organosilanes, is crucial for advancing the synthesis of novel PET tracers. rsc.org

Contributions to Novel Anode Materials for Lithium Storage Technologies via Fluorinated Organosilane Polycondensation

In the field of energy storage, particularly lithium-ion batteries, there is a continuous search for improved anode materials. Silicon has been identified as a promising anode material due to its high theoretical capacity. However, it suffers from significant volume changes during charging and discharging, which leads to poor cycle life.

A novel approach to address this issue involves the use of fluorinated organosilane polycondensation to create a robust silicon anode. This process can result in a fluorine-doped silicon oxide/carbon (F-doped SiOx/C) composite coating on the silicon anode. The presence of fluorine in the coating promotes the formation of a less electrochemically active Si⁴⁺ species and a lithium fluoride (B91410) (LiF)-rich solid-state electrolyte interphase (SEI). This specialized SEI layer is crucial for enhancing the stability and longevity of the anode. The result is a silicon anode with a significantly improved cycle life, capable of maintaining performance for 500 cycles at large current densities, making it a viable candidate for advanced lithium storage technologies. researchgate.net

Below is a table summarizing the electrochemical performance of a robust Si anode enabled by fluorinated organosilane polycondensation.

| Performance Metric | Value |

| Cycle Life | 500 cycles |

| Current Density | High |

Application in Surface Modification and Coating Technologies

Fluorinated organosilanes are widely used for surface modification to achieve specific properties such as low surface energy, hydrophobicity, and anti-adhesion. nih.gov These characteristics are highly desirable in a variety of industrial and technological applications.

In polymer processing, anti-adhesive and release coatings are essential for preventing the adhesion of polymers to molds and processing equipment. rsc.org Organosilane coatings, particularly those based on perfluorinated compounds, have proven to be effective for this purpose. rsc.org These coatings create a low-energy surface that minimizes adhesion, facilitating the easy release of molded polymer parts. rsc.org The application of these coatings can be achieved through processes like dip-coating of a silane (B1218182) solution followed by curing at elevated temperatures. rsc.org

Fluorinated organosilanes are highly effective at imparting hydrophobicity to various substrates. amsterdamumc.nlresearchgate.net The low surface energy of the fluorinated alkyl chains leads to excellent water-repellent properties. nih.gov When applied to a surface, these silanes can form a self-assembled monolayer that chemically bonds to the substrate, providing a durable hydrophobic finish. nih.govresearchgate.net This hydrophobicity is often quantified by measuring the water contact angle. For instance, the treatment of surfaces with fluorosilanes can significantly increase the water contact angle, in some cases achieving superhydrophobic states with contact angles exceeding 150°. researchgate.net

The following table illustrates the enhancement of water contact angles on different substrates after treatment with fluorinated silanes.

| Substrate | Treatment | Water Contact Angle (°) |

| Porous Silicon | Untreated | Hydrophilic |

| Porous Silicon | Fluorosilane Functionalization | 158.5 ± 2.1 to 163.2 ± 2.9 researchgate.net |

| Organosilicon Film | Untreated | ~100 |

| Organosilicon Film | Surface Fluorination Etching | ~138 nih.gov |

Functionality as Blocking Agents in Biosensing and Microarray Assays

In the field of biosensing and microarray technology, surface chemistry plays a critical role in the performance and reliability of the assays. A key challenge is to prevent the non-specific adsorption of biomolecules onto the sensor surface, which can lead to false signals and reduced sensitivity. Organosilanes are employed as surface modifying agents to create a functionalized surface for the specific immobilization of probe molecules. nih.govnih.gov

Following the immobilization of the desired biological probes, it is often necessary to "block" the remaining active sites on the surface to prevent non-specific binding of other molecules during the assay. nih.govresearchgate.net While specific studies on this compound as a blocking agent are not detailed, the principles of using organosilanes for this purpose are well-established. nih.govnih.gov A blocking agent should effectively passivate the surface without interfering with the specific binding events. The choice of blocking agent depends on the surface chemistry and the nature of the biomolecules involved in the assay. nih.govresearchgate.net Fluorinated silanes, by creating a hydrophobic surface, could potentially serve as effective blocking agents in certain biosensor applications where a non-polar surface is desired to minimize non-specific interactions with aqueous sample components.

Exploration in Organosilane-Modified Composite Materials, including Wood Composites

Organosilanes are increasingly being explored for the modification of composite materials to enhance their properties. Wood, being a natural composite material, is a prime candidate for such modifications due to its inherent hydrophilicity and susceptibility to environmental degradation. researchgate.netacs.org

The treatment of wood with organosilanes can significantly improve its properties, particularly its water resistance. nih.govresearchgate.net The silanes penetrate the wood structure and react with the hydroxyl groups of cellulose (B213188) and lignin, forming stable covalent bonds. researchgate.net This process not only reduces the water uptake of the wood but can also enhance its dimensional stability and resistance to weathering. researchgate.net Fluorinated organosilanes, in particular, can impart a high degree of hydrophobicity to the wood surface. nih.gov The sol-gel process is a common method for applying these silane-based protective coatings to wood. acs.org Research has shown that such treatments can lead to a significant increase in the hydrophobicity of the wood, thereby extending its service life in outdoor applications. nih.govresearchgate.net

The table below presents data on the effect of silane modification on wood properties.

| Wood Type | Treatment | Property Enhanced |

| Pine | Silane-modified protective systems | Hydrophobicity and photostability researchgate.net |

| Various | Fluorocarbosilane coating | Increased hydrophobicity nih.gov |

| Various | Organosilane modification | Water resistance and thermal stability researchgate.net |

Role as Coupling Agents in Inorganic-Organic Hybrid Systems

Silane coupling agents are crucial in the formation of durable hybrid materials by bridging the interface between inorganic and organic components. These agents are organosilicon compounds that possess dual functionality: one part of the molecule is designed to react with the surface of an inorganic material (like glass, silica, or metal oxides), while the other part has a functional group that is compatible with and can react with an organic polymer matrix.

The general mechanism involves the hydrolysis of alkoxy or other hydrolyzable groups on the silane to form silanols (Si-OH). These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable covalent bonds (Si-O-Substrate). The organic functional group of the silane can then interact with the polymer matrix through covalent bonding or physical entanglement, thus creating a strong and stable interface.

While fluorinated silane coupling agents are known to be used for surface modification to impart properties like water and oil repellency, specific research detailing the use of this compound in this capacity is not currently documented. The fluoromethyl groups in this compound could theoretically offer low surface energy and enhanced thermal and chemical stability to the interface of a hybrid material. However, without experimental data, its efficiency and specific applications as a coupling agent remain speculative.

Crosslinking Agent Capabilities in Polymer Systems

In polymer science, crosslinking is a process that involves the formation of covalent bonds to join two or more polymer chains. This process transforms thermoplastic materials into thermosets, which typically exhibit enhanced mechanical strength, thermal stability, and chemical resistance. Silane crosslinking is a common method used for various polymers.

The process often involves the grafting of a silane, typically a vinyl-functional or other reactive silane, onto the polymer backbone. In the presence of moisture and a catalyst, the hydrolyzable groups on the silane undergo hydrolysis and condensation reactions to form a stable, three-dimensional siloxane (Si-O-Si) network between the polymer chains.

Fluoropolymers are noted for their excellent thermal and chemical stability, and crosslinking strategies are employed to create durable coatings with high water and oil repellency. While the fundamental chemistry of silane crosslinking is well-established, there is no specific information available in the scientific literature describing the use of this compound as a crosslinking agent. The reactivity of the fluoromethyl group is significantly different from the typical functional groups used for crosslinking, and it is not expected to participate in standard crosslinking chemistries without specific activation. Therefore, its role as a crosslinking agent in polymer systems has not been established.

Future Directions and Emerging Research Frontiers

Development of Novel Synthetic Routes to Access Complex Fluoromethylated Silanes

The synthesis of complex fluoromethylated silanes, including Tetrakis(fluoromethyl)silane, presents a significant challenge in organosilicon chemistry. Future research is expected to focus on developing more efficient and selective synthetic methodologies. While specific routes to this compound are not widely documented, general strategies for the formation of silicon-carbon and carbon-fluorine bonds can be considered.

Key research areas may include:

Direct Fluoromethylation: Investigating novel reagents and catalytic systems for the direct introduction of fluoromethyl groups onto a silicon center. This could involve the use of fluoromethyl organometallics or radical-based approaches.

Building Block Strategies: The synthesis of fluoromethylated building blocks that can be subsequently attached to a silicon precursor. This approach may offer greater control over the final structure of complex silanes.

Catalytic Cross-Coupling: Exploring the use of transition metal catalysis to facilitate the formation of the Si-CH2F bond, a cornerstone of this compound's structure.

A comparative overview of potential synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Direct Fluoromethylation | Atom economy, potentially fewer steps. | Control of reactivity, selectivity. |

| Building Block Strategy | Modular, allows for structural diversity. | Multi-step synthesis, potential for lower overall yield. |

| Catalytic Cross-Coupling | Mild reaction conditions, high functional group tolerance. | Catalyst development, substrate scope. |

Exploration of this compound in Sustainable Chemical Processes

Organosilanes are increasingly recognized as environmentally preferable alternatives to certain traditional reagents, such as some organotin compounds. msu.edu The exploration of this compound in sustainable chemical processes could open new avenues for green chemistry. Its anticipated properties, such as high thermal stability and chemical resistance, could be advantageous in developing more durable and efficient industrial processes.

Potential applications in sustainable chemistry include:

Green Solvents: Investigating the potential of fluorinated silanes as recyclable, low-impact solvents or co-solvents in chemical reactions.

Catalyst Supports: The use of this compound or related materials as robust supports for catalysts, potentially leading to improved catalyst lifetime and recyclability.

Energy-Efficient Processes: The development of surface coatings from fluorinated silanes that reduce friction or prevent fouling could contribute to energy savings in industrial settings.

Integration of Fluorinated Silanes in Advanced Functional Materials with Tailored Properties

Fluorinated silanes are known for their ability to impart unique properties to materials, such as hydrophobicity, oleophobicity, and chemical resistance. dakenchem.comsinosil.com The integration of this compound into advanced functional materials is a promising area of research. By modifying the surfaces of various substrates, this compound could be used to create materials with precisely tailored properties for a wide range of applications. platypustech.com

The properties imparted by fluorinated silanes make them valuable in creating high-performance materials. dakenchem.com For instance, they can be used to create robust, water-repellent coatings. dakenchem.com

Table 2 highlights potential applications of materials functionalized with fluorinated silanes.

| Application Area | Desired Property | Potential Role of Fluorinated Silanes |

| Electronics | Low dielectric constant, moisture resistance. | Insulating layers, protective coatings. |

| Biomedical Devices | Biocompatibility, anti-fouling surfaces. | Surface modification of implants and diagnostic tools. platypustech.com |

| Textiles | Water and stain repellency. | Durable fabric coatings. dakenchem.com |

| Coatings | Anti-graffiti, easy-to-clean surfaces. | Low-energy surface coatings. sinosil.com |

Interdisciplinary Research at the Interface of Organosilane Chemistry and Nanoscience

The intersection of organosilane chemistry and nanoscience offers exciting possibilities for the creation of novel nanomaterials with enhanced functionalities. hskbrchemical.com Fluorinated silanes, in particular, can be used to create nano-scale surface roughness, which enhances water repellency. dakenchem.com The unique molecular structure of this compound makes it an interesting candidate for applications in nanotechnology.

Future research in this interdisciplinary area could focus on:

Self-Assembled Monolayers (SAMs): The formation of highly ordered SAMs of this compound on various substrates to create surfaces with controlled wettability and adhesion.

Nanoparticle Functionalization: The modification of nanoparticle surfaces with fluorinated silanes to improve their dispersibility in various media and to impart specific functionalities.

Nanoelectronics: The investigation of fluorinated silanes as components in molecular electronics, leveraging their insulating properties and well-defined structure.

The ability of organosilanes to create thin, uniform layers is crucial for enhancing material properties at the nanoscale. hskbrchemical.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.